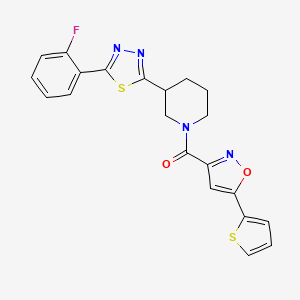
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H17FN4O2S2 and its molecular weight is 440.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a novel derivative that has garnered attention for its potential biological activity, particularly in the context of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that integrates a thiadiazole moiety with a piperidine ring and an isoxazole component. The presence of the 2-fluorophenyl group is significant as it is known to influence the compound's biological properties.
In Vitro Studies
In vitro studies have demonstrated that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound showed an IC50 value of approximately 12.5 µM , indicating moderate cytotoxicity compared to standard chemotherapeutics such as 5-Fluorouracil (5-FU) .
- HepG2 Liver Cancer Cells : Enhanced cytotoxicity was observed with IC50 values around 0.28 µg/mL , suggesting strong potential as an anticancer agent .
The cytotoxic effects are attributed to the ability of thiadiazole derivatives to induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic markers such as Bax/Bcl2 ratios and caspase activation .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Tyrosine Kinases : Thiadiazole derivatives have been linked to the inhibition of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival .
- Interference with Tubulin Dynamics : Docking studies suggest that these compounds may interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is heavily influenced by their structural components:
- The introduction of electron-withdrawing groups (e.g., fluorine) on the phenyl ring has been shown to enhance cytotoxicity .
- Variations in substituents on the piperidine or isoxazole rings can significantly alter the potency and selectivity against different cancer types. For example, compounds with more lipophilic substituents demonstrated increased activity against MCF-7 cells .
Data Summary
| Compound | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| (Target Compound) | MCF-7 | 12.5 µM | Apoptosis induction |
| (Target Compound) | HepG2 | 0.28 µg/mL | Tubulin interaction |
| Thiadiazole Derivative | A549 | 0.52 µg/mL | Tyrosine kinase inhibition |
Case Studies
- Case Study on MCF-7 Cells : A study evaluated the effects of various thiadiazole derivatives on MCF-7 cells, revealing that modifications in the piperidine ring led to enhanced cytotoxicity and altered apoptotic responses .
- Comparative Analysis with Cisplatin : In comparative studies against Cisplatin, certain thiadiazole derivatives exhibited superior efficacy in inhibiting tumor growth in preclinical models, highlighting their potential as alternative therapeutic agents .
属性
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S2/c22-15-7-2-1-6-14(15)20-24-23-19(30-20)13-5-3-9-26(12-13)21(27)16-11-17(28-25-16)18-8-4-10-29-18/h1-2,4,6-8,10-11,13H,3,5,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUMBGFQTWFVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)C4=NN=C(S4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














